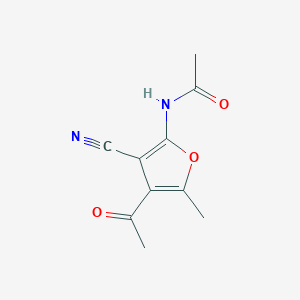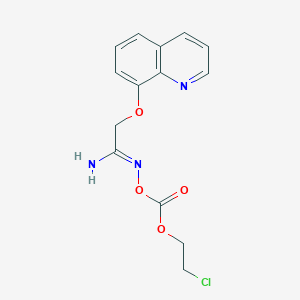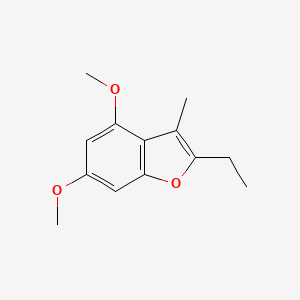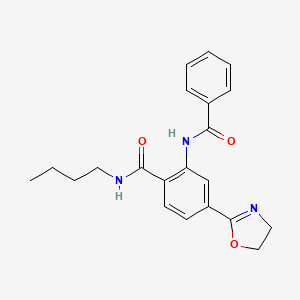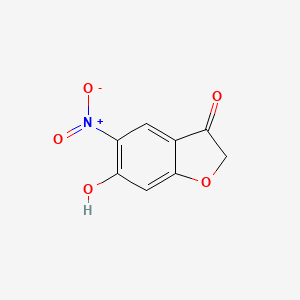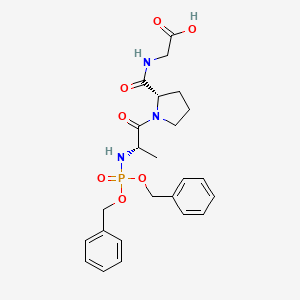
(BnO)2PO-Ala-Pro-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (BnO)2PO-Ala-Pro-Gly-OH is a tripeptide derivative consisting of alanine, proline, and glycine residues The compound is characterized by the presence of a diphenylphosphoryl (BnO)2PO group, which is a common protecting group in peptide synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (BnO)2PO-Ala-Pro-Gly-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for the amino group, and methyl or benzyl esters for the carboxyl group .
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After each coupling step, the protecting groups are removed under specific conditions. For example, Boc groups can be removed using trifluoroacetic acid (TFA), while Fmoc groups can be removed using piperidine.
Final Deprotection and Purification: The final product is obtained by removing all protecting groups and purifying the compound using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions are less common but can be used to modify the diphenylphosphoryl group.
Substitution: The diphenylphosphoryl group can be substituted with other protecting groups or functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals or enzymatic hydroxylation using protocollagen proline hydroxylase.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to substitute the diphenylphosphoryl group under mild conditions.
Major Products
Oxidation: Hydroxyproline-containing derivatives.
Reduction: Reduced forms of the diphenylphosphoryl group.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (BnO)2PO-Ala-Pro-Gly-OH is used as a model compound to study peptide synthesis and the effects of protecting groups on peptide stability and reactivity .
Biology
In biological research, this compound is used to investigate the role of specific amino acid sequences in protein folding and function. It serves as a substrate or inhibitor for enzymes such as protocollagen proline hydroxylase .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a building block for designing peptide-based drugs and biomaterials .
Industry
In the industrial sector, this compound is used in the production of bio-compatible materials and as a precursor for the synthesis of more complex peptides and proteins .
Wirkmechanismus
The mechanism of action of (BnO)2PO-Ala-Pro-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can enhance the compound’s stability and facilitate its binding to target molecules. The alanine, proline, and glycine residues play crucial roles in determining the compound’s conformation and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BOC-Ala-Pro-Gly-OMe: A similar tripeptide with a tert-butoxycarbonyl protecting group and a methyl ester.
Fmoc-Ala-Pro-Gly-OH: A tripeptide with a fluorenylmethyloxycarbonyl protecting group.
H-Gly-Pro-Gly-OH: A tripeptide without any protecting groups
Uniqueness
The uniqueness of (BnO)2PO-Ala-Pro-Gly-OH lies in its diphenylphosphoryl group, which provides enhanced stability and specific reactivity compared to other protecting groups. This makes it particularly useful in applications requiring high stability and precise control over reactivity .
Eigenschaften
Molekularformel |
C24H30N3O7P |
|---|---|
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
2-[[(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C24H30N3O7P/c1-18(24(31)27-14-8-13-21(27)23(30)25-15-22(28)29)26-35(32,33-16-19-9-4-2-5-10-19)34-17-20-11-6-3-7-12-20/h2-7,9-12,18,21H,8,13-17H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t18-,21-/m0/s1 |
InChI-Schlüssel |
DEQUVEUFUDEJCJ-RXVVDRJESA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


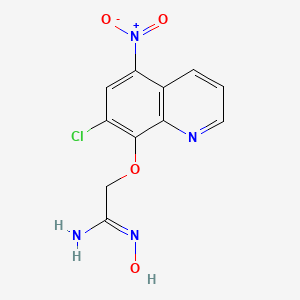
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)

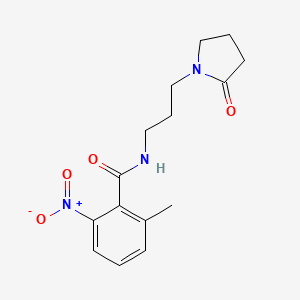

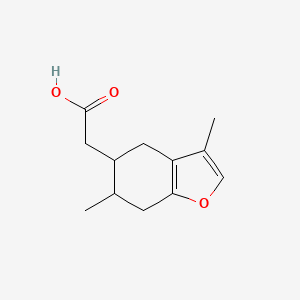
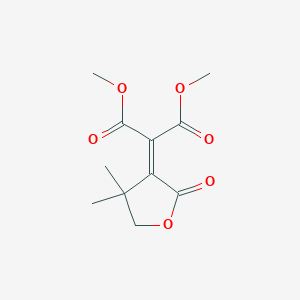
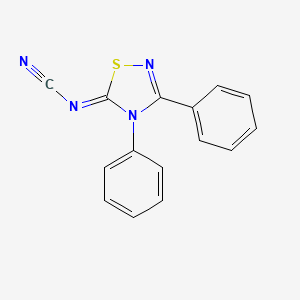
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
